Lysophosphatidylcholine

概要

準備方法

リゾホスファチジルコリンは、いくつかの方法で調製できます。

化学反応の分析

リゾホスファチジルコリンは、さまざまな化学反応を起こします。

酸化: リゾホスファチジルコリンは、酸化されて酸化低密度リポタンパク質(oxLDL)を生成し、アテローム性動脈硬化症に関与しています.

加水分解: リゾホスホリパーゼD活性を有する酵素であるオートタキシンによる加水分解により、リゾホスファチジン酸が生成され、これはがんに関連付けられています.

置換: リゾホスファチジルコリン内のアシル基は、アルキル基に置き換えてアルキルリゾホスホ脂質を形成することができ、これはより安定しており、潜在的な治療用途があります.

科学研究アプリケーション

リゾホスファチジルコリンは、科学研究において多くの用途があります。

科学的研究の応用

Immunological Applications

Modulation of Neutrophil Function

LPC has been shown to modulate neutrophil functions, particularly in the context of inflammation. Research indicates that LPC can inhibit superoxide production in neutrophils, which is crucial for oxidative burst during immune responses. This effect appears to be mediated through an increase in intracellular cyclic AMP (cAMP) levels, suggesting a potential mechanism for LPC's anti-inflammatory properties . Additionally, LPC has been implicated in promoting the phagocytosis of apoptotic cells, thereby playing a role in resolving inflammation .

Potential as an Immune Activator

LPC has been studied for its ability to differentiate monocytes into mature dendritic cells, which are essential for initiating adaptive immune responses. This property highlights LPC's potential as an immune modulator, particularly in vaccine development and immunotherapy .

Cardiovascular Applications

Marker of Cardiovascular Diseases

LPC is increasingly recognized as a biomarker associated with cardiovascular diseases. Elevated levels of LPC have been linked to the development of atherosclerosis and endothelial dysfunction. The enzymatic conversion of phosphatidylcholine to LPC by phospholipase A₂ plays a critical role in this process . Studies suggest that understanding LPC metabolism could lead to novel therapeutic targets for cardiovascular diseases.

Impact on Lipid Metabolism

Recent lipidomic studies have shown that changes in LPC levels can affect lipid metabolism pathways, which are crucial for maintaining cardiovascular health. For instance, alterations in the LPC:phosphatidylcholine ratio have been observed in patients with cardiovascular conditions .

Neurodegenerative Disease Research

Association with Alzheimer's Disease

LPC has been studied for its role in neurodegenerative diseases such as Alzheimer's disease (AD). Research indicates that dietary supplementation with LPC can ameliorate AD-associated retinopathy, suggesting a protective role against neurodegeneration . Furthermore, abnormal levels of LPC have been associated with cognitive decline and may serve as predictive biomarkers for disease progression .

Mechanisms of Action

The mechanisms through which LPC influences neuronal health include its involvement in membrane dynamics and signaling pathways that regulate neuronal function and survival. LPC's ability to stabilize G protein-coupled receptor signaling may enhance calcium flux and support neuronal health .

Therapeutic Applications

Drug Development

Alkyl-lysophospholipids (ALPs), derivatives of LPC, are under investigation as potential therapeutic agents against cancer and other diseases. These compounds exhibit metabolic stability and have shown promise in preclinical studies targeting various cancer types .

Potential Role in Psychiatric Disorders

Recent studies suggest that LPC levels may correlate with therapeutic responses to antipsychotic medications, indicating its potential as a biomarker for treatment efficacy in psychiatric disorders such as schizophrenia . This opens avenues for further research into LPC's role in mental health.

Data Table: Summary of LPC Applications

作用機序

リゾホスファチジルコリンは、いくつかのメカニズムを通じてその効果を発揮します。

受容体への結合: Gタンパク質共役受容体とToll様受容体に結合し、リンパ球とマクロファージの移動を誘導します.

炎症反応: プロ炎症性サイトカインの産生を増加させ、酸化ストレスを誘導し、炎症と病気の発症を促進します.

細胞シグナル伝達: Notch1およびERK1/2シグナル伝達を通じて、リゾホスファチジルコリンは単球走化性タンパク質-1と炎症性サイトカインの発現を誘導します.

類似の化合物との比較

リゾホスファチジルコリンは、他の類似の化合物と比較してユニークです。

類似化合物との比較

Lysophosphatidylcholine is unique compared to other similar compounds:

Phosphatidylcholine: Unlike phosphatidylcholine, this compound has one less fatty acid chain, making it more soluble and active in signaling pathways.

Lysophosphatidic Acid: This compound can be hydrolyzed to form lysophosphatidic acid, which has different biological activities and is highly associated with cancer.

Alkyl-Lysophospholipids: These are synthetic analogs of this compound with an alkyl group instead of an acyl group, making them more stable and useful in therapeutic applications.

Similar compounds include phosphatidylcholine, lysophosphatidic acid, and alkyl-lysophospholipids .

生物活性

Lysophosphatidylcholine (LPC) is a phospholipid that plays significant roles in various biological processes, particularly in inflammation, immune response, and cellular signaling. This article delves into the biological activity of LPC, highlighting its mechanisms of action, associated diseases, and potential therapeutic implications.

Overview of this compound

LPC is primarily derived from the hydrolysis of phosphatidylcholine (PC) by phospholipase A₂ (PLA₂). It acts as a signaling molecule influencing numerous physiological functions and pathological conditions. LPC interacts with various receptors, including G protein-coupled receptors (GPCRs), which mediate its biological effects.

LPC exerts its biological effects through several mechanisms:

- Receptor Activation : LPC activates GPCRs such as G2A and GPR119, which are involved in immune modulation and metabolic regulation. Activation of G2A enhances the expression of regulatory T cells (nTregs), promoting anti-inflammatory responses .

- Macrophage Polarization : LPC influences macrophage polarization towards the M1 phenotype, contributing to inflammatory responses and tissue damage. This polarization is mediated through Notch1 and ERK1/2 signaling pathways .

- Endothelial Dysfunction : LPC has been shown to damage endothelial cells, leading to increased permeability and contributing to atherosclerosis .

Biological Effects

LPC is implicated in various health conditions:

- Cardiovascular Diseases : Elevated levels of LPC are associated with atherosclerosis due to its role in endothelial dysfunction and inflammation .

- Neurodegenerative Diseases : LPC promotes demyelination in the central nervous system, contributing to diseases such as multiple sclerosis by activating inflammatory pathways .

- Metabolic Disorders : LPC enhances insulin secretion from pancreatic β-cells and facilitates glucose uptake, indicating a potential role in diabetes management .

Table 1: Biological Activities of this compound

| Biological Activity | Mechanism | Associated Conditions |

|---|---|---|

| Macrophage Polarization | Activates G2A receptor leading to M1 polarization | Atherosclerosis |

| Endothelial Damage | Induces expression of inflammatory cytokines | Cardiovascular diseases |

| Demyelination | Activates inflammatory pathways in oligodendrocytes | Neurodegenerative diseases |

| Insulin Secretion | Stimulates pancreatic β-cells via GPR119 | Type 1 and Type 2 Diabetes |

Case Studies

- Cardiovascular Impact : A study highlighted that increased LPC levels correlate with the severity of coronary artery disease. Patients with higher LPC concentrations exhibited greater endothelial dysfunction and inflammatory markers .

- Neurodegeneration : Research demonstrated that LPC levels were significantly elevated in patients with multiple sclerosis compared to healthy controls. The study linked LPC-induced demyelination to exacerbated neurological symptoms .

- Diabetes Management : In murine models, administration of LPC resulted in improved glucose tolerance and insulin sensitivity, suggesting its potential as a therapeutic agent for metabolic disorders .

特性

CAS番号 |

9008-30-4 |

|---|---|

分子式 |

C10H22NO7P |

分子量 |

299.26 g/mol |

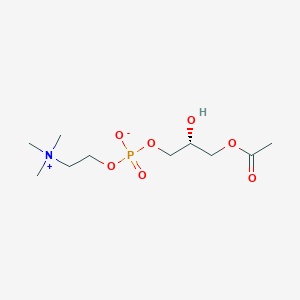

IUPAC名 |

(3-acetyloxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C10H22NO7P/c1-9(12)16-7-10(13)8-18-19(14,15)17-6-5-11(2,3)4/h10,13H,5-8H2,1-4H3 |

InChIキー |

RYCNUMLMNKHWPZ-UHFFFAOYSA-N |

SMILES |

CC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |

異性体SMILES |

CC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |

正規SMILES |

CC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |

外観 |

Unit:50 mgSolvent:nonePurity:98+%Physical solid |

物理的記述 |

Solid |

同義語 |

1-palmitoyl-2-lysophosphatidylcholine 1-Pam-2-lysoPtdCho |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。